molecular formula C18H18N2OS B5798412 (2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide

(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B5798412
M. Wt: 310.4 g/mol
InChI Key: VGWUPSXJVDFTIE-JLHYYAGUSA-N
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Description

(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a phenylprop-2-enamide backbone with a 4-ethylphenylcarbamothioyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 3-phenylprop-2-enamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in an aqueous or organic solvent.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide: Lacks the (2E) configuration, leading to different chemical and biological properties.

    N-[(4-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide: Substitution of the ethyl group with a methyl group results in altered reactivity and potency.

    N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamine: Replacement of the amide group with an amine group changes the compound’s chemical behavior and biological activity.

Uniqueness

(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide is unique due to its specific (2E) configuration, which influences its reactivity and interaction with biological targets. This configuration can lead to enhanced potency and selectivity in its applications compared to similar compounds.

Properties

IUPAC Name

(E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-14-8-11-16(12-9-14)19-18(22)20-17(21)13-10-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H2,19,20,21,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUPSXJVDFTIE-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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